molecular formula C25H24N6O2S B1227212 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide

Cat. No. B1227212
M. Wt: 472.6 g/mol
InChI Key: GJNVYCCWYGSTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide is a member of carbazoles.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Triazole Derivatives with Antimicrobial Properties : A study synthesized new triazole derivatives, closely related to the compound , and investigated their antimicrobial activities against various Candida species and pathogenic bacteria. Some derivatives were found potent against Candida species and bacteria (Altıntop et al., 2011).

  • Antifungal Effects of Triazole-Oxadiazoles : Research on triazole-oxadiazole compounds, which are structurally related, revealed potent antifungal activities against Candida species. Certain compounds demonstrated significant antifungal effects (Çavușoğlu et al., 2018).

Anticancer Activity

  • Novel Derivatives Targeting Cancer Cells : A study synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the compound of interest, and tested their anticancer activity. Some compounds exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

COX Inhibitory Activity

  • COX Inhibition for Pain Management : A study synthesized triazine derivatives with a 4-methoxyphenyl group, which have a structural resemblance, and investigated their cyclooxygenase (COX) inhibitory activities. Certain compounds showed strong inhibitory activity on COX-2 enzyme, a target for pain and inflammation management (Ertas et al., 2022).

Selective Receptor Antagonists

  • Antagonists for Human Adenosine A3 Receptors : Research on thiazole and thiadiazole derivatives, closely related to the compound , focused on their role as selective antagonists for human adenosine A3 receptors, relevant in various physiological processes (Jung et al., 2004).

properties

Product Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide

Molecular Formula

C25H24N6O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C25H24N6O2S/c1-3-30-21-7-5-4-6-19(21)20-14-17(10-13-22(20)30)27-23(32)15-34-25-29-28-24(31(25)26)16-8-11-18(33-2)12-9-16/h4-14H,3,15,26H2,1-2H3,(H,27,32)

InChI Key

GJNVYCCWYGSTRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC)C5=CC=CC=C51

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide

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